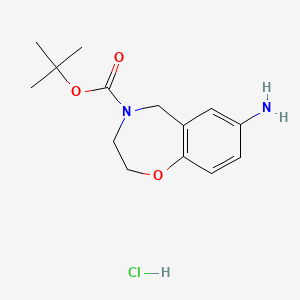

Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride

Description

Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride (CAS: 1803582-66-2) is a heterocyclic organic compound with the molecular formula C₁₄H₂₁ClN₂O₃ and a molecular weight of 300.78 g/mol . It features a benzoxazepine core fused with a seven-membered ring containing oxygen and nitrogen, modified by a tert-butyl carboxylate group at position 4 and an amino substituent at position 5.

Properties

IUPAC Name |

tert-butyl 7-amino-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16;/h4-5,8H,6-7,9,15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUWYBWITWPERT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride typically involves the following steps:

Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor, such as a 2-aminophenol derivative, with a suitable electrophile. This reaction is often carried out under acidic or basic conditions to facilitate ring closure.

Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation, using reagents like tert-butyl bromide or tert-butyl chloride in the presence of a base such as potassium carbonate.

Amination: The amino group is introduced through nucleophilic substitution, typically using ammonia or an amine derivative under controlled conditions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters, as well as purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

Reduction: Reduction of the benzoxazepine ring can lead to the formation of tetrahydro derivatives, which may exhibit different biological activities.

Substitution: The amino group can participate in various substitution reactions, including acylation and alkylation, to form amides and secondary amines, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Tetrahydrobenzoxazepine derivatives.

Substitution Products: Amides and secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds similar to tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives exhibit significant anticancer properties. These compounds may act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, structure-based design strategies have been employed to synthesize potent inhibitors targeting human farnesyltransferase, which is crucial for cancer cell growth .

- Neurological Disorders : The benzoxazepine scaffold is known for its neuroprotective effects. Studies suggest that derivatives of this compound may be explored for treating conditions like anxiety and depression due to their ability to modulate neurotransmitter systems .

- Antimicrobial Properties : Preliminary studies have shown that certain benzoxazepine derivatives possess antimicrobial activities against a range of pathogens. This opens avenues for developing new antibiotics or antifungal agents based on the structural framework of tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated anticancer efficacy in vitro against breast cancer cells | Supports further development as a potential chemotherapeutic agent |

| Study B | Showed neuroprotective effects in animal models of anxiety | Suggests utility in treating anxiety disorders |

| Study C | Exhibited broad-spectrum antimicrobial activity | Indicates potential for new antibiotic development |

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine core can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The amino group may participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride, differing in substituents, heteroatom arrangement, or pharmacological properties:

tert-Butyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

- Molecular Formula: C₁₄H₁₈BrNO₃ (exact formula inferred from ).

- Key Differences: Substitution at position 8 with bromine instead of position 7 with amino. Bromine’s electron-withdrawing nature alters reactivity, making this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Applications : Intermediate in synthesizing halogenated derivatives for probing structure-activity relationships (SAR).

tert-Butyl 7-amino-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

- Molecular Formula : C₁₄H₁₉BrN₂O₃

- Molecular Weight : 343.22 g/mol .

- Key Differences: Dual functionalization with amino (position 7) and bromo (position 9) groups. Increased molecular weight (343.22 vs. 300.78 g/mol) due to bromine .

- Applications : Dual reactivity sites enable combinatorial chemistry approaches for diversifying lead compounds.

tert-Butyl 8-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate

- Molecular Formula : C₁₅H₁₉ClN₂O₂ (inferred from ).

- CAS : 886364-27-8 .

- Key Differences :

- Benzodiazepine core (two nitrogen atoms) instead of benzoxazepine (one oxygen, one nitrogen).

- Chlorine substituent at position 6.

- Applications : Benzodiazepines are classical pharmacophores for central nervous system (CNS) drug candidates, contrasting with benzoxazepines’ broader scaffold utility .

Structural and Functional Analysis Table

Research Findings and Implications

Reactivity: The amino group in the parent compound enhances nucleophilicity, enabling amide bond formation or reductive alkylation, whereas brominated analogs favor metal-catalyzed coupling .

Solubility : The tert-butyl carboxylate (Boc) group improves lipid solubility, facilitating membrane permeability in biological assays .

Pharmacological Potential: Benzoxazepines are less CNS-penetrant than benzodiazepines due to the oxygen atom’s polarity, making them preferable for peripheral target engagement .

Biological Activity

Tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride (CAS No. 118454-24-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H22N2O2

- Molecular Weight : 262.35 g/mol

- CAS Number : 118454-24-3

- Synonyms : Tert-butyl 7-amino-1,2,4,5-tetrahydrobenzo[d]azepine-3-carboxylate

This compound exhibits activity primarily through modulation of neurotransmitter systems. It has been identified as a dopamine and serotonin receptor modulator, which is crucial for its potential therapeutic effects in neuropsychiatric disorders .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Studies have shown that benzodiazepine derivatives exhibit notable antimicrobial properties. For instance, derivatives with amino acid conjugates have demonstrated enhanced antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to conventional antibiotics .

- The compound's structural similarities to known antimicrobial agents suggest it may also possess similar properties.

-

Antitumor Activity :

- Research indicates that compounds structurally related to benzodiazepines may exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer types .

- The mechanism often involves induction of apoptosis and disruption of cell cycle progression.

-

Neuropharmacological Effects :

- Given its interaction with dopamine and serotonin receptors, this compound may have implications for treating mood disorders and schizophrenia. Preliminary studies suggest potential anxiolytic and antidepressant effects .

- The modulation of neurotransmitter release and receptor activation could lead to improved mood regulation.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several benzodiazepine derivatives against common bacterial strains using the agar-well diffusion method. The results indicated that the tested compounds exhibited zones of inhibition ranging from 9 to 12 mm against E. coli and Pseudomonas aeruginosa, suggesting significant antibacterial potential .

Case Study 2: Antitumor Activity

In a screening of various benzodiazepine derivatives for antitumor activity, one derivative showed a half-maximal inhibitory concentration (IC50) value of 15 µM against human breast cancer cell lines (MCF-7). This suggests that modifications in the benzodiazepine structure can enhance cytotoxicity towards specific cancer cells .

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride?

- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the benzoxazepine core, followed by functionalization at the 7-position. For example, bromination at position 7 (as seen in tert-butyl 7-bromo derivatives ) can precede nucleophilic amination to introduce the amino group. Final hydrochloride salt formation is achieved via acidolysis (e.g., HCl in dioxane). Key intermediates like tert-butyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS: 740842-73-3) are critical precursors .

Q. How is the compound characterized to confirm purity and structural integrity?

- Methodology : Use a combination of:

- NMR spectroscopy (1H, 13C) to verify the benzoxazepine scaffold and tert-butyl group integrity.

- HPLC-MS for purity assessment (≥95% as per industry standards ).

- Elemental analysis to validate molecular composition (e.g., C, H, N content matching C14H19ClN2O3).

Q. What are the critical handling and storage protocols for this compound?

- Guidelines :

- Store at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis of the tert-butyl ester .

- Use anhydrous conditions during reactions to avoid decomposition .

- Handle in a fume hood with PPE (gloves, lab coat) due to potential respiratory irritation from hydrochloride salts .

Advanced Research Questions

Q. How can researchers optimize the amination step at position 7 to improve yield and selectivity?

- Experimental Design :

- Compare palladium-catalyzed Buchwald-Hartwig amination vs. copper-mediated Ullmann coupling.

- Parameters to test : Catalyst loading (e.g., Pd2(dba)3 vs. CuI), ligand choice (Xantphos vs. BINAP), and solvent polarity (DMF vs. toluene) .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodology :

- Conduct accelerated stability studies (pH 1–13, 25–40°C) with HPLC tracking.

- Key Finding : The compound is stable at pH 4–6 (consistent with tert-butyl ester protection ), but degrades rapidly in strongly acidic/basic conditions (e.g., HCl/NaOH >1M) due to ester hydrolysis .

- Mitigation : Use buffered solutions (e.g., phosphate buffer pH 5.0) for biological assays to maintain integrity .

Q. How does the hydrochloride salt form influence solubility and crystallinity?

- Analysis :

- Compare freebase vs. hydrochloride salt solubility in DMSO, water, and ethanol.

- Data : The hydrochloride form enhances aqueous solubility (critical for in vitro assays) but may reduce crystallinity. Use powder X-ray diffraction (PXRD) to assess amorphous vs. crystalline phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.